ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family. Pyrans are known for their diverse biological activities and are present in various natural compounds such as alkaloids, carbohydrates, and antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters . The reaction is usually carried out in the presence of a catalyst, such as potassium carbonate (K₂CO₃), in ethanol. The reaction conditions are mild, and the yields are generally high.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of catalysts can be scaled up for industrial applications. The choice of solvents and catalysts may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine and hydrazine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like morpholine, piperidine, or aniline are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include oximes, hydrazones, primary amines, and various substituted derivatives .
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include inhibition of microbial growth and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 4H-pyran-3-carboxylic acid, 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-, methyl ester
- Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-4-isopropyl-2-phenyl-4H-pyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-phenyl-4-propan-2-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-4-22-18(21)15-14(11(2)3)13(10-19)17(20)23-16(15)12-8-6-5-7-9-12/h5-9,11,14H,4,20H2,1-3H3 |
InChI Key |
MWPCIJANSMOIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C(C)C)C#N)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.